molecular formula C27H26N2O3 B2536264 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 898433-19-7

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2536264
CAS No.: 898433-19-7
M. Wt: 426.516
InChI Key: PCXJKQAYTQOWHJ-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry, pharmaceuticals, and organic synthesis. Its structure includes multiple functional groups, such as the isoquinoline, furan, and naphthalene moieties, which contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can be achieved through a multi-step process involving the following key steps:

  • Formation of the Isoquinoline Moiety: : This can be synthesized through the Pictet-Spengler reaction, where an appropriate phenethylamine is reacted with an aldehyde under acidic conditions to yield the isoquinoline ring.

  • Functionalization of the Furan Ring: : The furan ring can be introduced through a palladium-catalyzed cross-coupling reaction using a furan derivative and an appropriate electrophilic partner.

  • Coupling of Naphthalene and Acetamide: : The naphthyl group is introduced by reacting naphthol with an appropriate acyl chloride to form the ester or acetamide.

Industrial Production Methods

For industrial-scale production, methods such as continuous flow synthesis or batch processing with optimized reaction conditions for each step are employed to maximize yield and purity. Solvent choice, temperature control, and catalyst selection play crucial roles in scaling up these reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo several types of chemical reactions, including:

  • Oxidation: : This compound may be oxidized at various positions, depending on the reagents used.

  • Reduction: : Selective reduction can be achieved to target specific double bonds or functional groups.

  • Substitution: : The presence of heteroatoms like oxygen and nitrogen makes it susceptible to nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidative transformations.

  • Reducing Agents: : Lithium aluminum hydride or sodium borohydride for reduction reactions.

  • Substitution Reagents: : Halogenating agents (such as bromine or chlorine) for electrophilic substitutions.

Major Products

The products formed from these reactions depend on the position of reactivity. For example, oxidation can lead to the formation of carbonyl compounds, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, it serves as an intermediate for synthesizing more complex molecules and can be used to study reaction mechanisms involving isoquinoline and furan derivatives.

Biology

Medicine

This compound could be explored for its potential pharmacological activities, including anti-inflammatory, anticancer, or antimicrobial properties, owing to the bioactivity associated with its structural motifs.

Industry

In the industrial sector, it may be used in the synthesis of advanced materials, including polymers or specialty chemicals with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves binding to molecular targets such as enzymes or receptors. The isoquinoline moiety can engage in π-π interactions, the furan ring can participate in hydrogen bonding, and the naphthalene group can provide hydrophobic interactions. These interactions collectively influence the compound's biological activity by modulating signal transduction pathways or enzymatic activities.

Comparison with Similar Compounds

Similar compounds include derivatives of isoquinoline, furan, and naphthalene. These compounds share structural similarities but differ in functional group positions, leading to variations in their reactivity and biological activity. For instance:

  • Isoquinoline Derivatives: : These may have different substituents on the isoquinoline ring, affecting their pharmacokinetics.

  • Furan Derivatives: : Variations in the substitution pattern on the furan ring can lead to differences in chemical stability.

  • Naphthalene Derivatives: : Changes in the position of the acetamide or other functional groups on the naphthalene ring can alter the compound’s physical and chemical properties.

By understanding these differences, researchers can tailor compounds for specific applications, highlighting the uniqueness of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide in various scientific and industrial fields.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3/c30-27(19-32-24-12-11-20-6-1-3-8-22(20)16-24)28-17-25(26-10-5-15-31-26)29-14-13-21-7-2-4-9-23(21)18-29/h1-12,15-16,25H,13-14,17-19H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXJKQAYTQOWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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